1-[(2,5-dimethylphenyl)sulfonyl]-4-(2-methylphenyl)piperazine
Description
1-[(2,5-Dimethylphenyl)sulfonyl]-4-(2-methylphenyl)piperazine is a synthetic organic compound belonging to the piperazine class. Piperazines are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This particular compound features a sulfonyl group attached to a dimethylphenyl ring and a methylphenyl group attached to the piperazine ring, which may contribute to its unique chemical and biological properties.
Properties
IUPAC Name |
1-(2,5-dimethylphenyl)sulfonyl-4-(2-methylphenyl)piperazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O2S/c1-15-8-9-17(3)19(14-15)24(22,23)21-12-10-20(11-13-21)18-7-5-4-6-16(18)2/h4-9,14H,10-13H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIFICOSHPZIHAN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)N2CCN(CC2)C3=CC=CC=C3C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2,5-dimethylphenyl)sulfonyl]-4-(2-methylphenyl)piperazine typically involves the following steps:
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Formation of the Piperazine Core: : The piperazine ring can be synthesized through the cyclization of 1,2-diamine derivatives with sulfonium salts. For example, the reaction between a protected 1,2-diamine and a sulfonium salt under basic conditions can yield the desired piperazine derivative .
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Sulfonylation: : The introduction of the sulfonyl group is achieved by reacting the piperazine derivative with a sulfonyl chloride, such as 2,5-dimethylbenzenesulfonyl chloride, in the presence of a base like triethylamine. This step ensures the attachment of the sulfonyl group to the piperazine ring.
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Aromatic Substitution: : The final step involves the substitution of a hydrogen atom on the piperazine ring with a 2-methylphenyl group. This can be accomplished through a nucleophilic aromatic substitution reaction, where the piperazine derivative reacts with a suitable aryl halide under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-[(2,5-Dimethylphenyl)sulfonyl]-4-(2-methylphenyl)piperazine can undergo various chemical reactions, including:
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Oxidation: : The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of sulfoxides or sulfones.
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Reduction: : Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, which may reduce the sulfonyl group to a sulfide.
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Substitution: : The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions. For instance, halogenation or nitration can introduce halogen or nitro groups into the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Sulfides.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
1-[(2,5-Dimethylphenyl)sulfonyl]-4-(2-methylphenyl)piperazine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific receptors or enzymes.
Industry: Utilized in the production of specialty chemicals and as an intermediate in organic synthesis.
Mechanism of Action
The mechanism of action of 1-[(2,5-dimethylphenyl)sulfonyl]-4-(2-methylphenyl)piperazine depends on its interaction with specific molecular targets. These may include:
Receptors: The compound may bind to and modulate the activity of certain receptors, such as serotonin or dopamine receptors.
Enzymes: It may inhibit or activate specific enzymes, affecting biochemical pathways.
Ion Channels: The compound could interact with ion channels, altering cellular ion flux and signaling.
Comparison with Similar Compounds
Similar Compounds
1-[(2,5-Dimethylphenyl)sulfonyl]piperazine: Lacks the 2-methylphenyl group, potentially altering its biological activity.
4-(2-Methylphenyl)piperazine: Lacks the sulfonyl group, which may affect its solubility and reactivity.
1-(2,5-Dimethylphenyl)piperazine: Lacks both the sulfonyl and 2-methylphenyl groups, resulting in different chemical and biological properties.
Uniqueness
1-[(2,5-Dimethylphenyl)sulfonyl]-4-(2-methylphenyl)piperazine is unique due to the presence of both the sulfonyl and 2-methylphenyl groups, which may confer distinct chemical reactivity and biological activity compared to its analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
